molecular formula C17H20N4NaO9P B10753172 Riboflavin sodium phosphate CAS No. 22251-85-0

Riboflavin sodium phosphate

Cat. No.: B10753172
CAS No.: 22251-85-0
M. Wt: 478.3 g/mol
InChI Key: OHSHFZJLPYLRIP-BMZHGHOISA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riboflavin sodium phosphate, also known as flavin mononucleotide (FMN), is the phosphated form of vitamin B2 (riboflavin) and a crucial biological cofactor. This compound serves as the primary prosthetic group for a diverse class of enzymes known as flavoproteins, which are integral to a wide array of redox reactions in cellular metabolism. Its key research value lies in its role in electron transfer processes; the isoalloxazine ring system of FMN undergoes reversible reduction, accepting one or two electrons to facilitate critical biochemical pathways including the mitochondrial electron transport chain, beta-oxidation of fatty acids, and citric acid cycle. Due to its enhanced water solubility compared to riboflavin, researchers utilize this compound extensively in cell culture media fortification, enzymatic assays for oxidoreductases like NADH dehydrogenase, and in studies probing oxidative stress and antioxidant mechanisms. It is an essential reagent for investigating metabolic disorders, mitochondrial function, and the biochemical basis of flavin-dependent enzymatic catalysis. This product is provided for laboratory research applications.

Properties

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-17-8 (Parent)
Record name Riboflavin sodium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80889330
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA]
Record name Riboflavin sodium phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

130-40-5, 22251-85-0
Record name Riboflavin sodium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Riboflavin 5'-(sodium hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E53WV42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Riboflavin 5-phosphate sodium is synthesized by the phosphorylation of riboflavin. The process involves the addition of a phosphate group to riboflavin using riboflavin kinase. The reaction typically occurs in an aqueous solution with a pH range between 0 and 9 .

Industrial Production Methods: In industrial settings, riboflavin 5-phosphate sodium is produced by dissolving riboflavin in water, followed by the addition of phosphoric acid. The mixture is then neutralized with sodium hydroxide to form the sodium salt. The solution is filtered, concentrated, and crystallized to obtain the final product .

Chemical Reactions Analysis

Stability and Degradation

Riboflavin sodium phosphate exhibits sensitivity to environmental factors:

Factor Effect Mitigation
Light/Air Degrades via photolysis and oxidationStore in airtight, light-protected containers
Temperature Hygroscopic above 15°C; thermal decomposition at elevated temperaturesStore below 15°C
pH Unstable in strongly acidic/basic conditionsMaintain neutral pH during formulation
Incompatibilities Reacts with oxidizing agents, reducing agents, Ca²⁺, and metallic saltsAvoid co-formulation with reactive excipients

In acidic or alkaline environments, hydrolysis releases free riboflavin and phosphate derivatives, limiting its utility in non-neutral formulations .

Enzymatic Interactions and Biochemical Role

This compound is a prodrug for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which participate in redox metabolism:

  • Conversion Pathway :
    Riboflavin sodium phosphatePhosphatasesFMNATPFAD\text{this compound} \xrightarrow{\text{Phosphatases}} \text{FMN} \xrightarrow{\text{ATP}} \text{FAD}
    FMN and FAD act as cofactors for enzymes like NADH dehydrogenase, succinate dehydrogenase, and glutathione reductase .

  • Mechanistic Insight :

    • FMN facilitates electron transfer in the mitochondrial electron transport chain .

    • FAD is essential for fatty acid β-oxidation and the citric acid cycle .

In Vibrio cholerae, the enzyme RibB catalyzes a key step in riboflavin biosynthesis by excising C4 from d-ribulose-5-phosphate, highlighting the compound’s metabolic interconnectedness .

Degradation Pathways

While detailed degradation studies are sparse, inferred pathways include:

  • Hydrolysis :
    Riboflavin 5’-phosphate+H2ORiboflavin+Phosphate\text{Riboflavin 5'-phosphate} + \text{H}_2\text{O} \rightarrow \text{Riboflavin} + \text{Phosphate}
    Accelerated in extreme pH or enzymatic conditions .

  • Photodegradation :
    UV exposure cleaves the isoalloxazine ring, reducing bioactivity .

Scientific Research Applications

Clinical Applications

1.1 Preventive Treatment in Radiotherapy

A notable clinical application of riboflavin sodium phosphate is its use in preventing radiotherapy-related esophagitis (RRE). A retrospective study involving 55 patients with esophageal cancer demonstrated that those treated with this compound alongside conventional treatments had a significantly lower incidence of RRE compared to those who received conventional treatment alone. Specifically, the experimental group showed an RRE incidence of 53.5%, while the control group had an incidence of 81.4% (p<0.05). Moreover, the incidence of severe stages (III and IV) of RRE was reduced from 44.4% in the control group to 17.8% in the experimental group .

1.2 Ophthalmic Applications

This compound is also utilized in ophthalmology, particularly in corneal cross-linking procedures for treating keratoconus. When combined with ultraviolet-A irradiation, this compound enhances corneal rigidity and stability. Studies have indicated that concentrations ranging from 0.1% to over 0.25% are effective for this purpose, making it a critical component in managing progressive keratoconus .

Nutritional Supplementation

This compound serves as a vital nutrient in dietary supplements aimed at addressing vitamin B2 deficiencies, which can lead to conditions such as angular cheilitis and glossitis. Its enhanced solubility allows for easier absorption when administered orally or through injections, ensuring effective delivery of this essential micronutrient .

Research Applications

3.1 Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties by enhancing host defense mechanisms against bacterial infections. In animal models, it has been observed to stimulate immune responses, indicating potential applications in treating infections or as an adjunct therapy in immunocompromised patients .

3.2 Stability Studies

The stability of this compound formulations has been a focus of research, particularly concerning its use in injections. Studies have demonstrated that the addition of stabilizing agents such as sucrose and calcium disodium edetate can significantly improve the stability and reduce batch-to-batch variation of this compound injections .

Data Tables

Application Area Details
Clinical Use Prevents radiotherapy-related esophagitis; reduces severity in esophageal cancer patients
Ophthalmic Use Used in corneal cross-linking for keratoconus; effective concentrations: 0.1%-0.25%
Nutritional Supplement Addresses vitamin B2 deficiency; enhances absorption due to increased solubility
Research Focus Antimicrobial properties; immune system enhancement; formulation stability studies

Case Studies

  • Case Study on RRE Prevention : A study involving patients undergoing radiotherapy for esophageal cancer highlighted the effectiveness of this compound in reducing the incidence and severity of RRE. The findings suggested that incorporating this compound into treatment regimens could enhance patient outcomes during cancer therapies .
  • Ophthalmic Research : Clinical trials assessing the efficacy of this compound combined with ultraviolet-A light for corneal cross-linking have shown promising results in improving corneal thickness and visual acuity in patients with keratoconus, thereby validating its application in ophthalmology .

Mechanism of Action

Riboflavin 5-phosphate sodium functions as a coenzyme for various flavoprotein enzymes. It plays a crucial role in cellular respiration by participating in redox reactions. The compound is involved in the activation of pyridoxine and the conversion of tryptophan to niacin . It also generates singlet oxygen in corneal collagen cross-linking, which is used in the treatment of keratoconus .

Comparison with Similar Compounds

Key Specifications :

  • Minimum riboflavin content: 73% on a dry matter basis .
  • Impurity limits: ≤6.0% free riboflavin, ≤6.0% riboflavin diphosphate, ≤1.5% inorganic phosphate .
  • Analytical methods: European Pharmacopoeia (PhEur) and FAO JECFA monographs for identification (UV-Vis spectrophotometry) and quantification (spectrophotometry at 444 nm) .

Comparison with Similar Compounds

Chemical Structure and Solubility

Compound Chemical Structure Solubility in Water Key Features
Riboflavin Sodium Phosphate C₁₇H₂₀N₄NaO₉P (FMN-Na) 37 mg/mL Sodium salt of riboflavin-5′-phosphate; water-soluble, used in injectables and feed additives.
Free Riboflavin C₁₇H₂₀N₄O₆ ~0.1 mg/mL (low) Poor solubility limits its use in aqueous formulations.
Riboflavin Diphosphate (FAD) C₂₇H₃₃N₉O₁₅P₂ Moderate Coenzyme in metabolic pathways; higher molecular weight than FMN.
Thiamine HCl (Vitamin B1) C₁₂H₁₇ClN₄OS·HCl Highly soluble No isomerization issues in HPLC analysis, unlike RSP .

Analytical Challenges

  • RSP : Requires HPLC/MS for isomer separation (e.g., riboflavin-3′,4′,5′-phosphates) .
  • Free Riboflavin : Simple UV quantification at 444 nm without isomer interference .

Biological Activity

Riboflavin sodium phosphate, also known as riboflavin 5'-phosphate sodium, is a derivative of riboflavin (Vitamin B2) that plays a crucial role in various biological processes. This compound serves as a cofactor in enzymatic reactions and has been studied for its therapeutic potential in different medical conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

  • IUPAC Name : Sodium[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
  • Molecular Formula : C17H20N4O9PNa
  • Molecular Weight : 478.3 g/mol
  • CAS Number : 130-40-5

This compound is characterized by its rapid dephosphorylation to riboflavin in the intestinal mucosa, which is essential for its biological activity .

This compound functions primarily as a cofactor for various enzymes involved in redox reactions. It is integral to the function of flavoproteins that play roles in cellular metabolism, including:

  • Electron Transport Chain : Acts as a prosthetic group for NADH dehydrogenase.
  • Antioxidant Defense : Enhances the activity of antioxidant enzymes such as glutathione reductase and superoxide dismutase (SOD) which help maintain cellular redox balance .

Prevention of Radiotherapy Related Esophagitis (RRE)

A significant clinical study investigated the efficacy of this compound in preventing RRE among patients undergoing radiotherapy for esophageal cancer. In this retrospective study involving 55 patients:

  • Experimental Group : Received this compound alongside conventional treatment.
  • Control Group : Received conventional treatment only.

Results :

  • The incidence of RRE was significantly lower in the experimental group (53.5%) compared to the control group (81.4%) (p<0.05).
  • The incidence of severe stages (III and IV) RRE was also reduced from 44.4% in controls to 17.8% in those treated with this compound .

Enhancement of Immune Response

Research has shown that this compound enhances the phagocytic activity of macrophages. In studies involving mice infected with Staphylococcus aureus, riboflavin treatment resulted in:

  • Increased phagocytosis and production of reactive oxygen species.
  • Decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory effect .

Safety Profile

The safety of this compound has been evaluated in various studies:

  • No adverse effects were reported in 90-day studies on rats at doses up to 500 mg/kg.
  • Riboflavin is generally recognized as safe when used within recommended dietary allowances .

Comparative Efficacy

The following table summarizes findings from key studies on the biological activity and clinical applications of this compound:

Study FocusExperimental Group TreatmentControl Group TreatmentKey Findings
Prevention of RREThis compound + standard careStandard care onlyRRE incidence reduced from 81.4% to 53.5%
Immune Response EnhancementThis compoundNo treatmentEnhanced macrophage phagocytosis
Safety EvaluationUp to 500 mg/kg in ratsN/ANo adverse effects noted

Q & A

Q. What analytical methods are recommended for quantifying riboflavin sodium phosphate in multivitamin formulations?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is widely used due to its ability to simultaneously analyze multiple components without derivatization. Ensure the calibration standard matches the isomer distribution of the sample to avoid quantification errors . Liquid chromatography (LC) with pre-column immobilized enzyme reactors is also validated for simultaneous determination in multivitamin preparations, offering high specificity and sensitivity .

Q. How can researchers ensure the stability of this compound in experimental solutions?

Store solutions at -20°C and use within one month after reconstitution to prevent degradation. Avoid exposure to light and maintain pH between 5.0–7.0, as acidic or alkaline conditions may destabilize the compound . Sodium hydrosulfite can be used to decolorize solutions for absorbance measurements, but this must be performed immediately before analysis .

Q. What are the key considerations for pharmaceutical formulation studies involving this compound?

Monitor endotoxin levels (<10 EU/mg) and ensure extractable volume compliance. Use tight, light-resistant containers for storage. Validate formulations against pharmacopeial standards (e.g., USP, Ph. Eur.) for identity, purity, and pH stability .

Advanced Research Questions

Q. How can researchers address variability in isomer distribution when calibrating this compound in analytical assays?

Use a secondary standard derived from the same source as the sample (e.g., obtained directly from the client) to account for isomer ratio differences. This approach ensures calibration curves reflect the actual isomer composition in test samples, improving accuracy .

Q. What experimental design factors optimize therapeutic efficacy studies of this compound in clinical trials?

In radiotherapy adjunct studies, administer 10 mg via intravenous infusion alongside radiation (e.g., 2 Gy per dose, totaling 60 Gy). Weekly monitoring for hematologic, pulmonary, or gastrointestinal toxicity (Grade ≥3) is critical. Adjust radiotherapy protocols if toxicity thresholds are exceeded .

Q. How can metabolic pathways involving this compound as a coenzyme be assessed in vitro?

Use enzymatic assays with flavin-dependent oxidoreductases (e.g., NADH dehydrogenase) to evaluate coenzyme activity. Measure kinetic parameters (e.g., KmK_m, VmaxV_{max}) under controlled redox conditions. Cell culture models can further validate its role in energy production and antioxidant defense .

Q. What strategies validate analytical methods for this compound against regulatory standards?

Follow ICH guidelines for specificity, linearity, accuracy, and robustness. Cross-validate methods using JECFA or Ph. Eur. protocols, ensuring compliance with limits for impurities (e.g., lumiflavine, riboflavin-3’,5’-diphosphate). Include spike-and-recovery tests in complex matrices like multivitamin injections .

Q. How should researchers address contradictions in bioavailability studies of this compound?

Compare pharmacokinetic profiles of this compound with free riboflavin using crossover studies. Assess urinary excretion rates and plasma concentration-time curves. Account for genetic polymorphisms in flavokinase, which may affect conversion to active FAD in certain populations .

Methodological Notes

  • Calibration Curve Construction : Use client-provided standards to mitigate isomer variability .
  • Clinical Monitoring : Implement adaptive trial designs to manage toxicity .
  • Storage Protocols : Adhere to -20°C storage and light-protection guidelines to maintain compound integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.